Cas no 1563969-96-9 (3-(cyclopropylmethylidene)pyrrolidine)

3-(cyclopropylmethylidene)pyrrolidine 化学的及び物理的性質
名前と識別子
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- Pyrrolidine, 3-(cyclopropylmethylene)-
- 3-(Cyclopropylmethylidene)pyrrolidine
- 3-(cyclopropylmethylidene)pyrrolidine
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- インチ: 1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2
- InChIKey: NOWQCIAXZKEQQV-UHFFFAOYSA-N
- ほほえんだ: N1CCC(=CC2CC2)C1
じっけんとくせい
- 密度みつど: 1.107±0.06 g/cm3(Predicted)
- ふってん: 189.8±9.0 °C(Predicted)
- 酸性度係数(pKa): 10.61±0.20(Predicted)
3-(cyclopropylmethylidene)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8887-0402-1g |
3-(cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 95%+ | 1g |
$670.0 | 2023-09-05 | |
Life Chemicals | F8887-0402-5g |
3-(cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 95%+ | 5g |
$2010.0 | 2023-09-05 | |
TRC | C218971-1g |
3-(Cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 1g |
$ 955.00 | 2022-04-01 | ||
Life Chemicals | F8887-0402-0.25g |
3-(cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 95%+ | 0.25g |
$604.0 | 2023-09-05 | |
TRC | C218971-100mg |
3-(Cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 100mg |
$ 160.00 | 2022-04-01 | ||
Life Chemicals | F8887-0402-10g |
3-(cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 95%+ | 10g |
$2814.0 | 2023-09-05 | |
Life Chemicals | F8887-0402-0.5g |
3-(cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 95%+ | 0.5g |
$636.0 | 2023-09-05 | |
Life Chemicals | F8887-0402-2.5g |
3-(cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 95%+ | 2.5g |
$1340.0 | 2023-09-05 | |
TRC | C218971-500mg |
3-(Cyclopropylmethylidene)pyrrolidine |
1563969-96-9 | 500mg |
$ 615.00 | 2022-04-01 |
3-(cyclopropylmethylidene)pyrrolidine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
3-(cyclopropylmethylidene)pyrrolidineに関する追加情報
Exploring 3-(cyclopropylmethylidene)pyrrolidine (CAS No. 1563969-96-9): A Versatile Building Block in Modern Chemistry
In the ever-evolving field of organic chemistry, 3-(cyclopropylmethylidene)pyrrolidine (CAS No. 1563969-96-9) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This bicyclic scaffold combines the rigidity of a cyclopropyl ring with the flexibility of a pyrrolidine moiety, making it a valuable intermediate in pharmaceutical research, agrochemical development, and materials science. Researchers are increasingly drawn to its potential as a bioisostere for optimizing drug-like properties, aligning with the growing demand for fragment-based drug design strategies.
The compound's molecular architecture enables diverse functionalization at multiple sites, a feature highly sought after in high-throughput screening libraries. Recent studies highlight its role in modulating lipophilicity and conformational restriction – two critical parameters in modern medicinal chemistry optimization. With the pharmaceutical industry's shift toward targeted therapies, 3-(cyclopropylmethylidene)pyrrolidine derivatives are being investigated for their ability to enhance selective protein binding while maintaining favorable ADMET profiles.
From a synthetic chemistry perspective, this compound exemplifies the rising trend of spirocyclic and bridged heterocycles in lead compound development. Its stereochemical complexity addresses the growing need for three-dimensional molecular space exploration, contrasting with traditional flat aromatic systems. The cyclopropyl-pyrrolidine fusion particularly interests researchers working on GPCR-targeting compounds and CNS-penetrant molecules, where ring strain and nitrogen positioning play crucial roles in biological activity.
Material scientists have also recognized the potential of 1563969-96-9 in designing advanced organic semiconductors. The compound's balanced electron-donating and accepting characteristics make it a candidate for organic electronic applications, particularly in the development of flexible OLED materials. This aligns with global sustainability trends toward lightweight electronic components and energy-efficient displays.
Analytical characterization of 3-(cyclopropylmethylidene)pyrrolidine presents interesting challenges and opportunities. Advanced techniques like cryo-electron microscopy and microED are being employed to study its conformational dynamics, while computational chemistry methods help predict its molecular interactions. The compound's spectral properties (particularly in NMR and mass spectrometry) have become a subject of specialized research, contributing to the broader understanding of strained heterocyclic systems.
In the context of green chemistry initiatives, synthetic routes to 1563969-96-9 are being optimized to reduce environmental impact. Recent publications describe catalytic asymmetric synthesis methods that minimize heavy metal catalysts and harsh reagents, reflecting the industry's commitment to sustainable pharmaceutical production. These developments answer the frequently searched question: "How can complex heterocycles be synthesized atom-efficiently?"
The commercial availability of 3-(cyclopropylmethylidene)pyrrolidine through specialized chemical suppliers has facilitated its adoption across research sectors. Quality control specifications typically emphasize enantiomeric purity and residual solvent levels, addressing common concerns in preclinical research. Storage stability data – another frequently searched topic – indicates optimal preservation under inert atmosphere at controlled temperatures.
Looking forward, the scientific community anticipates expanded applications of this versatile scaffold in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design. Its structural features position it well for addressing current challenges in drug discovery, particularly in achieving selective target engagement while avoiding off-target effects. As research continues, 1563969-96-9 stands as a compelling example of how strategic heterocycle design can meet the evolving needs of multiple scientific disciplines.
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